4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one is a chemical compound characterized by the presence of a piperidinone ring substituted with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one typically involves the reaction of piperidin-2-one with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
- **4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-1-yl]methyl]-tetrahydro-2H-pyran-4-carboxylic acid
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
- (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
Uniqueness
4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-14-4-6-1-2-12-7(13)3-6/h6H,1-5H2,(H,12,13) |
InChI Key |
SNSRHOHOJXQPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1COCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.